Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)-

Description

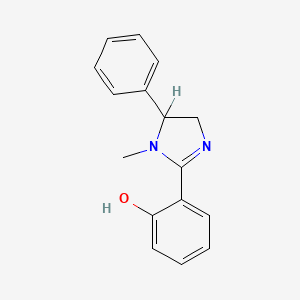

Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)-, is a structurally complex aromatic compound featuring a phenol moiety linked to a partially saturated imidazole ring (4,5-dihydroimidazole). The imidazole ring is substituted with a methyl group at position 1 and a phenyl group at position 3. This hybrid structure combines the electron-rich phenolic group with the nitrogen-containing heterocycle, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

CAS No. |

86002-62-2 |

|---|---|

Molecular Formula |

C16H16N2O |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

2-(1-methyl-5-phenyl-4,5-dihydroimidazol-2-yl)phenol |

InChI |

InChI=1S/C16H16N2O/c1-18-14(12-7-3-2-4-8-12)11-17-16(18)13-9-5-6-10-15(13)19/h2-10,14,19H,11H2,1H3 |

InChI Key |

WKQGORHVDYTJFB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(CN=C1C2=CC=CC=C2O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Cyclization

This method employs 2-hydroxyacetophenone and benzaldehyde as starting materials. The reaction proceeds via aldol condensation under basic conditions (e.g., sodium hydroxide), forming a β-hydroxy ketone intermediate. Subsequent cyclization with hydrazine derivatives yields the target compound.

- Aldol Condensation :

- Reagents: 2-hydroxyacetophenone, benzaldehyde, NaOH (10% aqueous).

- Conditions: Reflux at 80–90°C for 4–6 hours.

- Intermediate: β-Hydroxy ketone (isolated via vacuum filtration).

Microwave-Assisted Synthesis with Ionic Liquids

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. Ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrosulfate) act as green catalysts.

- Reactants : 4-Hydroxybenzaldehyde, ammonium acetate, benzylamine.

- Conditions :

- Microwave power: 300 W.

- Temperature: 120°C, 15–20 minutes.

- Solvent: Ethanol (dry).

- Yield : ~85% (purified via column chromatography).

- 80% reduction in reaction time compared to conventional heating.

- Ionic liquids are recyclable for up to 3 cycles without significant loss in activity.

Hydrazine-Mediated Cyclization

A modified approach involves ethylenediamine and 2-chlorophenol under oxidative conditions. This method forms the imidazoline ring via nucleophilic substitution.

Steps :

- Formation of Schiff Base :

- React 2-chlorophenol with ethylenediamine in toluene.

- Reflux for 6 hours, isolate via solvent evaporation.

Comparative Analysis of Methods

Optimization Strategies

- Catalyst Screening : Transition metal catalysts (e.g., CuCl₂) improve cyclization efficiency in microwave-assisted methods.

- Solvent Effects : Ethanol enhances solubility of intermediates, while DMF accelerates reaction rates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Challenges and Solutions

- Byproduct Formation : Competing reactions during aldol condensation can generate diketone byproducts. Mitigated by controlled stoichiometry (1:1 molar ratio of ketone to aldehyde).

- Oxidative Degradation : KMnO₄ may overoxidize intermediates. Additive-controlled conditions (e.g., pH 3–4) suppress side reactions.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Structural Information

- Molecular Formula : CHNO

- SMILES : CN1C(CN=C1C2=CC=CC=C2O)C3=CC=CC=C3

- InChI : InChI=1S/C16H16N2O/c1-18-14(12-7-3-2-4-8-12)11-17-16(18)13-9-5-6-10-15(13)19/h2-10,14,19H,11H2,1H3

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 253.13355 | 159.3 |

| [M+Na]+ | 275.11549 | 174.6 |

| [M+NH₄]+ | 270.16009 | 167.9 |

| [M+K]+ | 291.08943 | 168.4 |

| [M-H]- | 251.11899 | 164.6 |

Antimicrobial Activity

Research indicates that phenolic compounds exhibit significant antimicrobial properties. Studies have shown that derivatives of phenol, including the compound , can inhibit the growth of various pathogenic microorganisms. This property makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Phenolic compounds are known to possess anti-inflammatory properties. The specific structure of phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- may enhance its efficacy in reducing inflammation through various biochemical pathways. Investigations into its mechanisms of action are ongoing, with promising results suggesting potential therapeutic uses in inflammatory diseases.

Potential as an Anticancer Agent

The compound has shown potential as an anticancer agent in preliminary studies. Its ability to induce apoptosis (programmed cell death) in cancer cells has been observed, making it a subject of interest for further research in oncology.

Polymer Chemistry

Phenol derivatives are often used as monomers or additives in polymer chemistry. The compound can be utilized to create polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under environmental stressors.

Synthesis of Functional Materials

The unique chemical structure allows this compound to act as a building block for synthesizing functional materials such as sensors and catalysts. The imidazole moiety can provide specific interactions with target molecules, making it useful in developing selective sensors for environmental monitoring.

Reagent in Chemical Reactions

Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- serves as a versatile reagent in organic synthesis. It can participate in various reactions such as:

- Oxidative Aromatization : The compound can undergo oxidative aromatization reactions to form more complex aromatic systems.

- Nitrogen-phosphorus Interactions : It can facilitate intramolecular nitrogen-phosphorus interactions, which are crucial in synthesizing certain pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial effects of phenolic compounds demonstrated that derivatives similar to phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

Case Study 2: Polymer Development

In polymer chemistry applications, researchers synthesized a new polymer incorporating phenol derivatives that exhibited enhanced thermal stability compared to traditional polymers. The resulting materials showed promise for use in high-temperature applications.

Mechanism of Action

The mechanism of action of Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. For example, as an α1-adrenoceptor agonist, it binds to α1-adrenoceptors, leading to the activation of intracellular signaling pathways that result in various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Benzimidazole-Triazole-Thiazole Hybrids (Compounds 9a–9e)

describes a series of benzimidazole-triazole-thiazole hybrids (e.g., 9a–9e) synthesized via copper-catalyzed click chemistry. These compounds share structural motifs with the target phenol derivative, including:

- Core heterocycles : Benzimidazole (vs. dihydroimidazole in the target compound).

- Substituents : Varied aryl groups (e.g., fluorophenyl, bromophenyl) on the thiazole ring, influencing electronic properties.

Key differences :

- The target compound lacks the triazole-thiazole-acetamide extension present in 9a–9e.

Table 1: Structural and Spectroscopic Comparison

*Assumed formula based on IUPAC name.

Imidazole-Alcohol Derivatives

Compounds like 5-methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1) and (2-phenyl-1H-imidazol-5-yl)methanol (CAS 43002-54-6) share the imidazole core but differ in substitution patterns:

- 5-methyl-2-phenyl-1H-imidazole-4-methanol: Features a hydroxymethyl group at position 4 and methyl at position 4. Its stability is influenced by electron-donating methyl and phenyl groups .

- (2-phenyl-1H-imidazol-5-yl)methanol: Hydroxymethyl at position 5; exhibits tautomerism due to variable hydrogen positions on the imidazole ring .

Pestalafuranone Derivatives

Pestalafuranones A (1), B (2), and F (3) () are fungal metabolites with furanone cores. While structurally distinct, their characterization via NMR (e.g., δH 2.28 ppm for H-11 in pestalafuranone F) highlights methodologies applicable to the target compound. For instance, high-field shifts in ¹³C-NMR (e.g., δC 26.6 ppm for C-11 in pestalafuranone F) could help identify alkylation patterns in the target molecule’s dihydroimidazole ring .

Pharmaceutical Benzoimidazole Derivatives

Unlike the target compound, this derivative includes pyridine and trifluoromethyl groups, which enhance metabolic stability and binding affinity .

Biological Activity

Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)-, also known as 2-(1-methyl-5-phenyl-4,5-dihydroimidazol-2-yl)phenol, is a compound with a complex molecular structure characterized by a phenolic group and an imidazole moiety. Its molecular formula is with a molecular weight of approximately 252.31 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Information

The structural representation of the compound can be summarized as follows:

- Molecular Formula :

- SMILES : CN1C(CN=C1C2=CC=CC=C2O)C3=CC=CC=C3

- InChIKey : WKQGORHVDYTJFB-UHFFFAOYSA-N

Anticancer Properties

The anticancer potential of imidazole derivatives has been widely documented. For example, studies have shown that certain imidazole-containing compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest. The structural similarity to known anticancer agents suggests that Phenol, 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)- may possess similar properties.

Anti-inflammatory Effects

Imidazole derivatives are also recognized for their anti-inflammatory activities. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha has been reported in various studies involving related compounds. Although direct evidence for the specific compound is sparse, the presence of the imidazole ring is a strong indicator of potential anti-inflammatory effects.

Synthesis and Characterization

A study focused on the synthesis of related imidazole derivatives highlighted various methods including catalytic synthesis using ionic liquids and microwave-assisted techniques. The synthesized compounds were characterized using spectroscopic methods to confirm their structures and purity .

Pharmacological Reviews

A comprehensive review of benzimidazole derivatives published in 2021 discusses their pharmacological activities including antibacterial and anticancer effects . This review underscores the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4,5-dihydro-1-methyl-5-phenyl-1H-imidazol-2-yl)phenol derivatives?

- Methodological Answer : Synthesis optimization typically involves systematic screening of reaction conditions. Key variables include:

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) are often used for imidazole ring formation, while alcohols (e.g., ethanol) may enhance solubility of intermediates .

- Catalysts : Copper(I) iodide or palladium-based catalysts are effective for click chemistry steps (e.g., triazole formation) .

- Temperature : Reactions often proceed at 60–80°C for imidazole cyclization, with higher temperatures (100–120°C) for coupling reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization (ethanol/water) ensures purity .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is critical:

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹ for phenol, C=N stretch at ~1600 cm⁻¹ for imidazole) .

- NMR : ¹H NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, imidazole protons at δ 3.0–4.5 ppm). ¹³C NMR resolves carbon environments (e.g., imidazole carbons at δ 140–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers preliminarily evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Antifungal activity can be tested against Candida spp. or Aspergillus spp. using broth microdilution (MIC90 values) .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity .

- Structural analogs : Compare activity with known imidazole-based antifungals (e.g., clotrimazole) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

- Methodological Answer :

- DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict spectroscopic data (e.g., UV-vis absorption bands, IR vibrations) .

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity and charge transfer potential .

- Nonlinear optical (NLO) properties : Calculate hyperpolarizability (β) to evaluate suitability in materials science .

Q. What challenges arise in crystallographic refinement of this compound using SHELX?

- Methodological Answer :

- Twinned data : Use SHELXL’s TWIN/BASF commands to handle pseudo-merohedral twinning .

- Disordered moieties : Apply restraints (e.g., SIMU, DELU) for flexible groups like the phenyl ring .

- High-resolution data : Leverage SHELXE for phase extension in experimental phasing .

Q. How can molecular docking elucidate the mechanism of antifungal activity?

- Methodological Answer :

- Target selection : Dock against fungal lanosterol 14α-demethylase (CYP51) using AutoDock Vina or Glide .

- Pose validation : Compare docking poses (e.g., imidazole coordinating heme iron) with crystallographic data of known inhibitors .

- Binding energy analysis : Calculate ΔG values to rank ligand efficiency .

Q. How should researchers resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Standardize assays : Use CLSI guidelines for antifungal testing to minimize variability .

- SAR re-evaluation : Control for substituent effects (e.g., electron-withdrawing groups on phenyl rings alter potency) .

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What methodologies assess the environmental persistence of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.